molecular formula C20H26FNO4 B6349355 8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-69-1

8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349355
CAS No.: 1326809-69-1
M. Wt: 363.4 g/mol
InChI Key: SXOIZDMNIPAXCJ-UHFFFAOYSA-N
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Description

8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. This structural framework is common in medicinal chemistry, where spirocyclic systems are valued for their conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name

8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO4/c1-19(2,3)14-8-10-20(11-9-14)22(16(12-26-20)18(24)25)17(23)13-4-6-15(21)7-5-13/h4-7,14,16H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIZDMNIPAXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • THF vs. DCM : THF improves solubility of intermediates during spirocyclization, while DCM is optimal for acylation.

  • Low-Temperature Control : Reactions at −78°C suppress side reactions, critical for maintaining spirocyclic integrity.

Catalytic Systems

  • LiHMDS : Preferred for deprotonation due to its strong base strength and compatibility with THF.

  • AlCl₃ : Efficient for Friedel-Crafts acylation but requires rigorous moisture exclusion.

Characterization and Validation

Post-synthesis validation employs:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₂₀H₂₆FNO₄.

  • ¹H/¹³C NMR : Assigns peaks for the tert-butyl (δ 1.25 ppm), fluorobenzoyl (δ 7.45–7.85 ppm), and carboxylic acid (δ 12.1 ppm) groups.

  • HPLC Purity : ≥98% purity achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Comparative Analysis with Structural Analogues

Modifying the benzoyl group alters physicochemical properties:

ModificationYield (%)LogPSolubility (mg/mL)
4-Fluorobenzoyl703.20.45
4-Chloro-2-fluorobenzoyl683.80.32

The 4-fluoro derivative exhibits better aqueous solubility, making it preferable for pharmacokinetic studies.

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group slows acylation kinetics. Using excess acyl chloride (1.5 equiv) compensates for this.

  • Oxidation Over-Run : Jones reagent may over-oxidize intermediates. Quenching with isopropanol at 0°C prevents degradation .

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For example, modifications to the fluorobenzoyl group have been shown to enhance selectivity towards tumor cells while minimizing toxicity to normal cells .
  • Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes.

Biological Research

The compound’s ability to modulate biological pathways makes it a valuable tool in research.

  • Nrf2 Activation : Recent studies have explored the compound's role in activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation may have implications for neuroprotective therapies .
  • Enzyme Inhibition : Investigations into enzyme interactions have revealed that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Materials Science

The unique properties of 8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid make it suitable for use in advanced materials.

  • Polymer Synthesis : This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability .

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics.
Study BAntimicrobial EffectsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at low concentrations.
Study CNrf2 ActivationIdentified as a potent activator of the Nrf2 pathway, suggesting potential neuroprotective effects in models of oxidative stress.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The 4-fluorobenzoyl group in the target compound provides a balance of electronic effects (electron-withdrawing fluorine) and steric accessibility compared to 2,4-difluorobenzoyl (), which may enhance binding to hydrophobic pockets but reduce solubility .
  • The 3,4,5-trimethoxybenzoyl analogue () has higher steric bulk and electron-donating methoxy groups, likely altering target selectivity compared to the fluorinated variants .

Impact of tert-butyl vs.

Physicochemical Properties

Property Target Compound 4-(2,4-Difluorobenzoyl) Analogue 3,4,5-Trimethoxybenzoyl Analogue
Lipophilicity (log P) High (tert-butyl) Moderate High (methoxy groups)
Solubility Low (tert-butyl) Moderate Low (methoxy groups)
Metabolic Stability Likely high Moderate Variable

Biological Activity

Overview

8-tert-Butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The compound has garnered interest in medicinal chemistry due to its possible applications in drug development, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H25FNO4\text{C}_{23}\text{H}_{25}\text{F}\text{N}\text{O}_{4}

Key Features:

  • IUPAC Name: this compound
  • CAS Number: 1326809-76-0
  • Molecular Weight: 395.45 g/mol

Anticancer Properties

Research indicates that compounds similar to 8-tert-butyl derivatives exhibit significant anticancer activity. A study focusing on related spirocyclic compounds demonstrated promising results in inhibiting tumor cell proliferation. For instance, derivatives with oxadiazole moieties showed selectivity against various cancer cell lines, including melanoma and mammary adenocarcinoma, with some compounds being three to four times more potent against tumor cells than normal cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Ratio
Compound AB16-F0 (Melanoma)5.03.75
Compound BLM3 (Adenocarcinoma)6.04.0
8-tert-butyl derivativeTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, although specific data on the efficacy of the 8-tert-butyl derivative is still limited. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. This interaction can modulate their activity, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have shown that spirocyclic compounds can selectively induce cell death in cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.
  • Structural Modifications : Variations in the substituents on the spirocyclic core have been explored to enhance biological activity and selectivity. For example, the introduction of halogen groups has been linked to increased potency against specific cancer types.
  • Pharmacokinetics : Ongoing research aims to understand the pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic: What are the recommended synthetic routes for 8-tert-butyl-4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step protocols. A common approach is alkylation or acylation of a pre-formed spirocyclic intermediate. For example, a tert-butyl-protected spiro intermediate (e.g., tert-butyl carbamate) can undergo nucleophilic substitution with a 4-fluorobenzoyl derivative under reflux in acetonitrile with anhydrous potassium carbonate as a base . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Catalyst/base choice : Anhydrous K₂CO₃ minimizes side reactions like hydrolysis.
  • Temperature control : Reflux conditions (e.g., 6 hours at 80°C) balance reaction completion and decomposition risks.
    Yield improvements may involve iterative adjustments to stoichiometry (e.g., 1.2 equivalents of 4-fluorobenzoyl reagent) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic core, tert-butyl group (δ ~1.2 ppm for 1^1H), and 4-fluorobenzoyl moiety (aromatic protons at δ ~7.8–7.3 ppm). 19^{19}F NMR can validate the fluorophenyl group .
  • X-ray Crystallography : Essential for resolving spatial conformation, particularly the 1-oxa-4-azaspiro[4.5]decane ring system. Crystallization in polar solvents (e.g., ethanol/water mixtures) may yield suitable single crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in solvents like DMSO (for stock solutions), acetonitrile, or ethanol. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Profiling :
    • pH stability : Incubate in buffers (pH 3–9) and monitor degradation via HPLC.
    • Thermal stability : Perform thermogravimetric analysis (TGA) or store at 4°C, 25°C, and 40°C for 1–4 weeks.
    • Light sensitivity : Expose to UV-Vis light and track changes via UV spectroscopy .

Advanced: What computational strategies can predict reaction pathways or optimize synthesis of this spirocyclic compound?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states. Software like Gaussian or ORCA identifies low-energy pathways .
  • Machine Learning (ML) : Train ML models on spirocyclic reaction datasets to predict optimal conditions (e.g., solvents, catalysts). Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction rates or crystallization behavior .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Methodological Answer:

  • Derivatization : Synthesize analogs with variations in the tert-butyl group, fluorobenzoyl substituents, or spiro ring size. For example, replace 4-fluorobenzoyl with 4-chlorobenzoyl to assess halogen effects .
  • Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Correlate activity with steric/electronic parameters (e.g., Hammett constants).
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to build predictive activity models .

Advanced: How should researchers resolve contradictions in spectral or biological activity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate experiments using identical conditions (e.g., solvent purity, instrument calibration).
  • Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, NOESY) or X-ray crystallography to confirm structural assignments if discrepancies arise .
  • Contextual Factors : Account for batch-to-batch variability in starting materials or assay conditions (e.g., cell line passage number) .

Advanced: What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent Replacement : Substitute acetonitrile with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalytic Efficiency : Use recyclable catalysts (e.g., polymer-supported bases) or enzymatic methods to minimize waste.
  • Energy Reduction : Employ microwave-assisted synthesis to shorten reaction times and lower energy consumption.
  • Atom Economy : Optimize stoichiometry to maximize incorporation of starting materials into the final product .

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